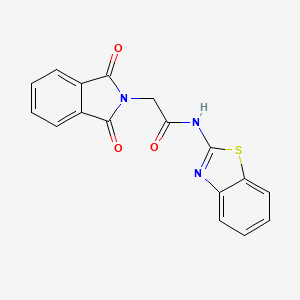

N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S/c21-14(19-17-18-12-7-3-4-8-13(12)24-17)9-20-15(22)10-5-1-2-6-11(10)16(20)23/h1-8H,9H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVZDBZWXVKEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a dioxo-isoindole structure. Its molecular formula is with a molecular weight of approximately 286.31 g/mol. The unique combination of these structural elements contributes to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential:

- Inhibition of EGFR Mutations : The compound has been reported to suppress mutations in the epidermal growth factor receptor (EGFR), which is commonly implicated in various cancers. This suggests a potential role as an anti-cancer agent targeting specific signaling pathways involved in tumor growth and proliferation.

- Cytotoxicity Against Tumorigenic Cell Lines : In vitro studies have demonstrated that derivatives of benzothiazole compounds exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, certain derivatives showed EC50 values in the nanomolar range against specific cancer cell lines .

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other biological activities:

- Antimicrobial Effects : Some studies on related benzothiazole derivatives have shown antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, the structural similarities suggest potential efficacy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods may include:

- Formation of Benzothiazole Moiety : The initial step often involves synthesizing the benzothiazole ring through cyclization reactions.

- Dioxo-Isoindole Synthesis : The isoindole structure can be formed via condensation reactions involving appropriate precursors.

- Final Coupling Reaction : The final product is obtained by coupling the benzothiazole with the dioxo isoindole derivative through acylation or similar coupling strategies.

Case Study 1: Anticancer Activity Assessment

A study evaluated various benzothiazole derivatives for their anticancer activity against different human cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that compounds with similar structural features to this compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 to 50 μM .

Case Study 2: Mechanistic Insights into Antitumor Activity

Further investigations revealed that the compound's mechanism of action may involve the induction of apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analyses showed increased annexin V binding in treated cells compared to controls, indicating early apoptotic changes .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(6-methoxybenzothiazol-2-yl)-acetamide | Benzothiazole linked to acetamide | Antimicrobial activity |

| N-(6-nitrobenzothiazol-2-yl)-propanamide | Nitro-substituted benzothiazole | Anticancer properties |

| 4-(6-methylbenzothiazol-2-yl)-phenyl-propanamide | Methyl-substituted benzothiazole | Cytotoxic effects against tumor cells |

Scientific Research Applications

Neurodegenerative Diseases and Depression

Recent studies have shown that derivatives of benzothiazole, including N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, exhibit promising activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with this structure can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegeneration and depression .

A specific study demonstrated that certain derivatives significantly reduced immobility time in the forced swim test (FST), suggesting potential antidepressant effects . This positions these compounds as candidates for developing multi-target-directed ligands (MTDLs) aimed at treating complex conditions involving both neurodegeneration and mood disorders.

Enzyme Inhibition

The compound has shown inhibitory effects on various enzymes relevant to metabolic disorders. For instance, studies have evaluated its activity against α-glucosidase and acetylcholinesterase (AChE), revealing substantial inhibitory potential against α-glucosidase . This suggests its application in managing Type 2 diabetes mellitus (T2DM) by regulating glucose metabolism.

Biological Evaluation

In vitro studies have demonstrated that several derivatives of this compound exhibit potent enzyme inhibition. For example:

- Compounds derived from benzothiazole showed significant inhibition against both MAO-A and MAO-B .

- Specific derivatives were tested for their effect on AChE activity, with promising results indicating potential use in Alzheimer's therapy .

Clinical Implications

The ongoing research into the pharmacological profiles of these compounds suggests their potential as therapeutic agents for:

- Neurodegenerative diseases

- Depression

- Metabolic disorders such as T2DM

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

a. Benzothiazole-Containing Analogs

Compounds sharing the benzothiazole core but differing in substituents exhibit distinct properties:

- 2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide (Al-Omran et al., 2016): Incorporates a thioether linkage instead of a direct acetamide bond, enhancing sulfur-mediated reactivity but reducing hydrolytic stability. Melting points and IR spectra (similar C=O stretches at ~1700–1770 cm⁻¹) align with the target compound, suggesting shared crystallinity and hydrogen-bonding patterns .

- [N-(1,3-Benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide (): Replaces the isoindole-dione with a thiazolidinone ring, introducing additional hydrogen-bond donors. This modification correlates with enhanced antimicrobial activity due to the thiazolidinone’s metal-chelating capacity .

b. Isoindole-1,3-dione Derivatives

- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (): Features a nitrate ester linked to the phthalimide group, acting as a nitric oxide (NO) donor. Such derivatives exhibit anti-inflammatory and vasodilatory effects but show mutagenicity (up to 4,803 revertants/μmol in Ames tests), unlike the non-nitrated target compound .

- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide (): Simplifies the structure with an ethyl group instead of benzothiazole. This reduces molecular weight (232.23 g/mol vs. ~339.35 g/mol for the target compound) and hydrophobicity, impacting membrane permeability .

c. Acetamide-Linked Heterocycles

- N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (): Substitutes benzothiazole with a thienyl group, altering electronic properties. IR spectra (1773, 1719 cm⁻¹ for C=O) and melting points (208–212°C) closely match the target compound, indicating similar solid-state packing .

- The pyrimidine group introduces basicity, affecting solubility in polar solvents .

Physicochemical Properties and Spectroscopic Data

Q & A

Basic: What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions between benzothiazole amines and isoindolinone-acetyl precursors. For example, describes a method where 6-methoxy-1,3-benzothiazol-2-amine reacts with 1-(1-adamantylacetyl)-1H-imidazole in chloroform under reflux (6 hours), followed by crystallization from ethanol (yield: 22%). Optimizing conditions involves:

- Solvent choice : Polar aprotic solvents (e.g., DMF, CHCl₃) enhance reactivity .

- Temperature control : Reflux conditions (~60–80°C) balance reaction rate and by-product suppression.

- Purification : Slow crystallization from ethanol improves purity .

Advanced: How can structural contradictions between NMR and X-ray diffraction (XRD) data be resolved during characterization?

Answer:

Discrepancies may arise from solution-phase dynamics (NMR) versus solid-state packing (XRD). To resolve these:

- Complementary techniques : Use XRD to confirm crystal packing and hydrogen-bonded dimers (e.g., intermolecular N–H⋯N bonds in ).

- DFT calculations : Compare experimental NMR shifts with computed values to validate solution-phase conformers .

- Variable-temperature NMR : Assess conformational flexibility in solution .

Basic: What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Answer:

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.01–7.73 ppm and adamantyl protons at δ 1.52–1.96 ppm) .

- IR spectroscopy : Detects key functional groups (e.g., carbonyl stretch at ~1668 cm⁻¹) .

- XRD : Resolves crystal packing (e.g., triclinic P1 space group with two independent molecules per unit cell) .

- LCMS (ESI) : Confirms molecular weight (e.g., m/z 356.8 for [M+H]⁺ in ).

Advanced: How can structure-activity relationship (SAR) studies be designed for benzothiazole-isoindolinone hybrids?

Answer:

- Substituent variation : Modify the benzothiazole (e.g., 6-methoxy vs. 6-chloro in and 20 ) and isoindolinone moieties to assess electronic/steric effects.

- Biological assays : Test derivatives against target enzymes (e.g., nicotinamide phosphoribosyltransferase in ) or cancer cell lines.

- Docking studies : Predict binding modes using software like AutoDock (e.g., interactions with ATP-binding pockets) .

Basic: What purification strategies are effective for isolating high-purity samples?

Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane .

- Recrystallization : Ethanol (80%) yields pure crystals by removing hydrophilic impurities .

- Distillation : For intermediates like sulfonyl chlorides, fractional distillation under reduced pressure minimizes decomposition .

Advanced: How can regioselectivity challenges in benzothiazole-acetamide synthesis be mitigated?

Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., methoxy at C6 in ) to steer reactivity.

- Catalytic control : Use Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired regioisomers .

Basic: What are the common synthetic by-products, and how are they identified?

Answer:

- Unreacted precursors : Detectable via TLC (Rf comparison) or residual peaks in NMR .

- Oxidation by-products : LCMS identifies sulfonic acid derivatives (e.g., m/z +16 Da for sulfoxide formation) .

- Isomerization : Monitor using HPLC to separate enantiomers or diastereomers .

Advanced: How can computational methods predict the compound’s pharmacological potential?

Answer:

- ADMET profiling : Use tools like SwissADME to predict absorption, metabolism, and toxicity .

- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., kinase domains) over 100-ns trajectories .

- QSAR models : Corrogate substituent hydrophobicity (logP) with bioactivity data from assays .

Basic: What solvents and conditions stabilize the compound during storage?

Answer:

- Aprotic solvents : DMSO or DMF prevent hydrolysis of the acetamide group .

- Low temperature : Store at –20°C in amber vials to avoid photodegradation .

- Inert atmosphere : Argon or nitrogen minimizes oxidation of thiazole/isoindolinone moieties .

Advanced: How can crystallographic data resolve polymorphic or tautomeric ambiguities?

Answer:

- Single-crystal XRD : Differentiates polymorphs (e.g., triclinic vs. monoclinic) via unit cell parameters .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S⋯S contacts at 3.62 Å in ).

- Tautomer validation : Compare experimental XRD bond lengths with DFT-optimized tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.